3,4,5-Trimethoxy-2-nitrobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the mercuriation of 3,4,5-trimethoxybenzoic acid has been re-investigated, leading to the formation of several derivatives, including those with mercury and phosphine ligands . Another study describes the synthesis of 2-iodo-3,4,5-trimethoxybenzoic acid using iodine and silver trifluoroacetate, with improvements in the synthetic process . Additionally, novel derivatives of 3,4,5-trimethoxylbenzoic acid were synthesized by reacting the corresponding benzoyl chloride with alcohols and phenols . These studies provide insights into the methods that could potentially be applied to synthesize 3,4,5-Trimethoxy-2-nitrobenzoic acid.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a derivative of the mercuriation product of 3,4,5-trimethoxybenzoic acid was elucidated, showing a linear geometry at the mercury atom . The crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid was also investigated, providing detailed information on the aryl iodide's structural features . These analyses are crucial for understanding the molecular geometry and electronic structure of 3,4,5-Trimethoxy-2-nitrobenzoic acid.
Chemical Reactions Analysis
The chemical reactivity of 3,4,5-trimethoxybenzoic acid and its derivatives has been explored in several studies. The mercuriated product can undergo further reactions with various reagents to form new compounds . Similarly, the synthesized derivatives of 3,4,5-trimethoxylbenzoic acid could be further reacted to study their reactivity and potential applications . These findings can help predict the reactivity of 3,4,5-Trimethoxy-2-nitrobenzoic acid in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4,5-trimethoxybenzoic acid derivatives have been characterized. For instance, the thermal, spectral, and magnetic behavior of 2,3,4-trimethoxybenzoates of various metal ions was studied, revealing information about their stability, solubility, and magnetic properties . The physicochemical properties of 3,4,5-trimethoxybenzoates of different metal ions were also investigated, providing insights into their decomposition patterns and magnetic moments . These studies contribute to a comprehensive understanding of the physical and chemical properties that could be expected for 3,4,5-Trimethoxy-2-nitrobenzoic acid.
Scientific Research Applications
1. Antioxidant Activity Research
- Application Summary: 3,4,5-Trimethoxybenzoic acid is used in the synthesis of heterocyclic compounds bearing the well-known free radical scavenging 3,4,5-trimethoxybenzyloxy group . These compounds have been studied for their antioxidant activities .
- Methods of Application: The key compound 4- (3,4,5-trimethoxybenzyl-oxy)benzohydrazide was converted into thiosemicarbazide derivatives, which were subsequently cyclized with NaOH to provide 1,2,4-triazole derivatives .
- Results: The thiosemicarbazide derivatives were highly active in both antioxidant assays with the lowest IC 50 value for DPPH radical scavenging .
2. Pharmacology
- Application Summary: Basic esters of 3,4,5-trimethoxybenzoic acid have been synthesized and evaluated for antihypertensive and local anesthetic activity .
- Methods of Application: The compounds were synthesized via a three-step synthesis .
- Results: One of the compounds, a diamine ester prepared from N-methyl-N-phenyl-N’-propyl-ethyleaediamine, exhibited hypotensive activity following intravenous administration to normotensive dogs .
3. Organic Synthesis
- Application Summary: 3,4,5-Trimethoxybenzoic acid is used as intermediates in medicine and organic synthesis .
- Methods of Application: The specific methods of application in organic synthesis are not detailed in the source .
- Results: The outcomes of these applications are not specified in the source .
4. Preparation of 2-nitro-3,4,5-trimethoxybenzoic acid
- Application Summary: Methyl 2-nitro-3,4,5-trimethoxybenzoate has been used in the preparation of 2-nitro-3,4,5-trimethoxybenzoic acid .
- Methods of Application: The specific methods of application are not detailed in the sources .
- Results: The outcomes of these applications are not specified in the sources .
4. Preparation of 2-nitro-3,4,5-trimethoxybenzoic acid
- Application Summary: Methyl 2-nitro-3,4,5-trimethoxybenzoate has been used in the preparation of 2-nitro-3,4,5-trimethoxybenzoic acid .
- Methods of Application: The specific methods of application are not detailed in the sources .
- Results: The outcomes of these applications are not specified in the sources .
Safety And Hazards
properties
IUPAC Name |
3,4,5-trimethoxy-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO7/c1-16-6-4-5(10(12)13)7(11(14)15)9(18-3)8(6)17-2/h4H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVAFLFJAAPHKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)O)[N+](=O)[O-])OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60217056 | |
Record name | 3,4,5-Trimethoxy-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60217056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26728539 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,4,5-Trimethoxy-2-nitrobenzoic acid | |
CAS RN |
66907-52-6 | |
Record name | 3,4,5-Trimethoxy-2-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66907-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Trimethoxy-2-nitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066907526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 66907-52-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100936 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4,5-Trimethoxy-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60217056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-trimethoxy-2-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.452 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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